[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride
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Overview
Description
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride typically involves the reduction of pyrrolidine derivatives. One common method is the reduction of 3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) in the presence of methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield [(3R)-1-Methylpyrrolidin-3-yl]methanol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield [(3R)-1-Methylpyrrolidin-3-yl]methanone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride exerts its effects is primarily through its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups and applications.
N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with distinct chemical properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIJGUMSXPLTR-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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